3-(3,4-Dimethoxybenzyl)pyrrolidine HCl 3-(3,4-Dimethoxybenzyl)pyrrolidine HCl
Brand Name: Vulcanchem
CAS No.:
VCID: VC13438548
InChI: InChI=1S/C13H19NO2/c1-15-12-4-3-10(8-13(12)16-2)7-11-5-6-14-9-11/h3-4,8,11,14H,5-7,9H2,1-2H3
SMILES: COC1=C(C=C(C=C1)CC2CCNC2)OC
Molecular Formula: C13H19NO2
Molecular Weight: 221.29 g/mol

3-(3,4-Dimethoxybenzyl)pyrrolidine HCl

CAS No.:

Cat. No.: VC13438548

Molecular Formula: C13H19NO2

Molecular Weight: 221.29 g/mol

* For research use only. Not for human or veterinary use.

3-(3,4-Dimethoxybenzyl)pyrrolidine HCl -

Specification

Molecular Formula C13H19NO2
Molecular Weight 221.29 g/mol
IUPAC Name 3-[(3,4-dimethoxyphenyl)methyl]pyrrolidine
Standard InChI InChI=1S/C13H19NO2/c1-15-12-4-3-10(8-13(12)16-2)7-11-5-6-14-9-11/h3-4,8,11,14H,5-7,9H2,1-2H3
Standard InChI Key PWSSKURTVMWSOJ-UHFFFAOYSA-N
SMILES COC1=C(C=C(C=C1)CC2CCNC2)OC
Canonical SMILES COC1=C(C=C(C=C1)CC2CCNC2)OC

Introduction

Chemical Identity and Structural Characteristics

Molecular Properties

3-(3,4-Dimethoxybenzyl)pyrrolidine hydrochloride (CAS: 1267135-87-4) has the molecular formula C₁₃H₂₀ClNO₂ and a molecular weight of 257.75 g/mol . The structure consists of a five-membered pyrrolidine ring attached to a 3,4-dimethoxybenzyl group, with a hydrochloride salt stabilizing the amine moiety. The IUPAC name is 3-[(3,4-dimethoxyphenyl)methyl]pyrrolidine hydrochloride, and its InChI key is QCJAVHRUCJVZKA-UHFFFAOYSA-N .

Table 1: Key Chemical Properties

PropertyValue
CAS Number1267135-87-4
Molecular FormulaC₁₃H₂₀ClNO₂
Molecular Weight257.75 g/mol
IUPAC Name3-[(3,4-Dimethoxyphenyl)methyl]pyrrolidine hydrochloride
AppearanceCrystalline solid
SolubilitySoluble in polar organic solvents (e.g., DMSO, ethanol)

Synthesis and Manufacturing

Synthetic Routes

The compound is typically synthesized through alkylation or reductive amination strategies:

  • Alkylation: Reacting pyrrolidine with 3,4-dimethoxybenzyl halides in the presence of a base (e.g., NaH) yields the free base, which is subsequently treated with HCl to form the hydrochloride salt .

  • Reductive Amination: 3,4-Dimethoxybenzaldehyde and pyrrolidine undergo condensation using reducing agents like sodium triacetoxyborohydride (STAB) in dichloromethane at room temperature .

Industrial production scales these methods using continuous flow reactors to enhance yield and purity.

Pharmacological Applications

Antimalarial Activity

In combination with artemisinin derivatives, this compound demonstrated potent antimalarial effects against multidrug-resistant Plasmodium falciparum. A 2016 study reported that 6-chloro-N-(4-(3-(3,4-dimethoxybenzyl)pyrrolidin-1-yl)butyl)-2-methoxyacridin-9-amine (15c), a hybrid molecule containing the 3-(3,4-dimethoxybenzyl)pyrrolidine moiety, inhibited hemozoin bio-mineralization in vitro (IC₅₀ = 0.007 μM) and cured 100% of infected mice at therapeutic doses .

Neurodegenerative Disease Research

Structural analogs of this compound have been explored as acetylcholinesterase (AChE) inhibitors for Alzheimer’s disease. A 2024 study synthesized donepezil-based derivatives with pyrrolidone-2-one scaffolds, where the 3,4-dimethoxybenzyl group enhanced AChE binding affinity (IC₅₀: 1–10 μM) .

Table 2: Key Pharmacological Studies

ApplicationStudy TypeKey FindingSource
AntimalarialIn vivo100% cure rate in murine models
AChE InhibitionIn vitroIC₅₀ = 1–10 μM
Dopamine AgonismPatentStructural analog activity at D₂ receptors
Hazard StatementPrecautionary Measure
H315Wear gloves and lab coat
H319Use safety goggles
H335Ensure adequate ventilation

Analytical and Spectroscopic Data

Spectroscopic Characterization

  • ¹H NMR (DMSO-d₆): δ 6.8–7.1 (m, 3H, aromatic), 3.8 (s, 6H, OCH₃), 3.1–3.5 (m, 5H, pyrrolidine), 2.6–2.8 (m, 2H, CH₂).

  • MS (ESI): m/z 218.1 [M-Cl]⁺ .

Future Directions

Ongoing research aims to optimize the compound’s pharmacokinetic profile and explore its utility in combination therapies for infectious and neurodegenerative diseases. Structural modifications, such as introducing fluorinated groups or altering the methoxy substitution pattern, may enhance bioavailability and target selectivity .

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